molecular formula C12H8F4O4S B15207109 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate

2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B15207109
M. Wt: 324.25 g/mol
InChI Key: DAOZBTDKZQNNLP-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O4S and a molecular weight of 324.25 g/mol . This compound is known for its unique structural features, which include a naphthalene ring substituted with a fluoro group, a methoxy group, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 2-fluoro-3-methoxynaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .

Comparison with Similar Compounds

2-Fluoro-3-methoxynaphthalen-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    2-Fluoro-3-methoxynaphthalene: Lacks the trifluoromethanesulfonate ester group, making it less reactive in substitution reactions.

    3-Methoxynaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluoro group, which may affect its reactivity and applications.

    2-Fluoronaphthalen-1-yl trifluoromethanesulfonate: Lacks the methoxy group, which can influence its chemical properties and reactivity.

Properties

Molecular Formula

C12H8F4O4S

Molecular Weight

324.25 g/mol

IUPAC Name

(2-fluoro-3-methoxynaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H8F4O4S/c1-19-9-6-7-4-2-3-5-8(7)11(10(9)13)20-21(17,18)12(14,15)16/h2-6H,1H3

InChI Key

DAOZBTDKZQNNLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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